(R)-3-Fluoropiperidin-4-one hydrochloride
Description
Properties
IUPAC Name |
(3R)-3-fluoropiperidin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4,7H,1-3H2;1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUPJANSFLEUDQ-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H](C1=O)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Fluoropiperidin-4-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Fluorination: Introduction of the fluorine atom at the 3-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Oxidation: The ketone group at the 4-position is introduced through oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of ®-3-Fluoropiperidin-4-one hydrochloride may involve large-scale batch or continuous flow processes. The key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and scalability. Catalysts and solvents are chosen to enhance reaction efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-3-Fluoropiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Various substituted piperidines depending on the nucleophile used
Scientific Research Applications
Drug Discovery and Development
(R)-3-Fluoropiperidin-4-one hydrochloride serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its fluorinated structure enhances lipophilicity and metabolic stability, making it a valuable candidate in drug design.
Key Findings :
- Fluorinated piperidines have been identified as promising fragments for fragment-based drug discovery (FBDD). They exhibit favorable properties for binding to biological targets, including proteolytic enzymes and receptors involved in disease pathways .
- The compound's unique structure allows for modifications that can lead to the development of selective antagonists for various receptors, which is critical in treating conditions like cancer and neurological disorders .
Anticancer Activity
Research has shown that this compound can inhibit certain kinases pivotal in cancer cell proliferation. This property suggests potential therapeutic applications in oncology.
Case Study :
- A study evaluated the anticancer activity of fluorinated piperidines against human breast cancer cell lines. It was found that specific derivatives maintained potent activity, highlighting the importance of structural modifications on efficacy .
Neuropharmacology
The compound has been investigated for its effects on the central nervous system, particularly as a potential treatment for neurodegenerative diseases.
Research Insights :
- This compound has been explored as a selective antagonist for NMDA receptors, which play a crucial role in synaptic plasticity and memory function. This application could lead to advancements in treating conditions like Alzheimer's disease .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| (R)-3-Fluoropiperidin-4-one | Anticancer, Neuropharmacological effects | Key building block for drug synthesis |
| N-(3-chloro-4-fluorophenyl) | Kinase inhibition | Potential therapeutic agent in cancer research |
| Fluorinated piperidines | Binding affinity to proteolytic enzymes | Valuable fragments for FBDD |
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its chemical structure. The presence of fluorine enhances its binding affinity while reducing basicity, which correlates with lower toxicity profiles.
Key Observations :
- Modifications at the piperidine ring can significantly impact the compound's pharmacological properties, including selectivity and potency against various biological targets .
- Chemoinformatic analyses have shown that fluorinated derivatives possess favorable three-dimensional characteristics that enhance their solubility and bioavailability .
Mechanism of Action
The mechanism of action of ®-3-Fluoropiperidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and ketone group play crucial roles in its binding affinity and activity. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by binding to specific receptor subtypes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Piperidine Hydrochlorides
The following table highlights key structural analogues of (R)-3-Fluoropiperidin-4-one hydrochloride, emphasizing differences in substituents, stereochemistry, and pharmacological relevance:
Key Differences and Functional Implications
Substituent Effects: Fluorine vs. Ketone vs. Hydroxyl: The 4-ketone group in the target compound contrasts with the hydroxyl group in (3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride. Ketones are more reactive in synthesis (e.g., forming Schiff bases), while hydroxyl groups may improve solubility .
Stereochemical Influence :
The (R)-configuration at the 3-position in the target compound may confer distinct stereoselective interactions compared to racemic or (S)-enantiomers, as seen in other piperidine-based drugs like ropinirole hydrochloride .

Biological Activity :
- Piperidin-4-one derivatives with aryl substitutions (e.g., 4-(4-fluorophenyl)piperidine hydrochloride) exhibit receptor-binding properties, such as NMDA receptor antagonism, which is critical in neurological disorders .
- Complex substitutions, as in 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one, broaden antimicrobial activity due to enhanced hydrophobic interactions .
The discontinued status of this compound (as per CymitQuimica data) suggests challenges in large-scale production, possibly due to fluorine incorporation or purification hurdles .
Research Findings and Pharmacological Relevance
- Metabolic Stability : Fluorine substitution in piperidines reduces metabolic degradation by cytochrome P450 enzymes, a feature shared with NMDA receptor antagonists like memantine hydrochloride .
- Receptor Binding: The 4-ketone group in this compound may mimic carbonyl groups in endogenous ligands, similar to how ropinirole hydrochloride’s structure targets dopamine receptors .
- Antimicrobial Potential: Piperidin-4-one derivatives with halogen or aryl groups demonstrate broad-spectrum activity, as evidenced by studies on 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one .
Biological Activity
(R)-3-Fluoropiperidin-4-one hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is a fluorinated derivative of piperidine, a cyclic amine known for its diverse biological activities. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to various biological targets.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound is believed to enhance its binding affinity and selectivity towards these targets, leading to various biological effects. It may modulate signaling pathways that are crucial for therapeutic applications, particularly in neurological disorders.
Antidepressant and Anxiolytic Effects
Research indicates that this compound exhibits significant antidepressant and anxiolytic properties. In animal models, it has been shown to reduce symptoms of anxiety and depression, likely through modulation of neurotransmitter systems such as serotonin and norepinephrine.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. For instance, it may inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, contributing to its antidepressant effects.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell proliferation, making it a candidate for further investigation as an anticancer agent .
Table 1: Summary of Biological Activities
Case Study: Neuropharmacological Effects
A study involving rodents assessed the neuropharmacological effects of this compound. The results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages. Behavioral assays such as the elevated plus maze and forced swim test were utilized to evaluate these effects.
Q & A
How can I optimize the synthesis of (R)-3-Fluoropiperidin-4-one hydrochloride to ensure stereochemical purity?
Methodological Answer:
Stereochemical control during synthesis requires precise reaction conditions. For fluorinated piperidines, asymmetric catalysis or chiral auxiliaries are often employed. A validated approach involves:
- Chiral Resolution : Use enantioselective crystallization with resolving agents (e.g., tartaric acid derivatives) to isolate the (R)-enantiomer .
- Catalytic Fluorination : Employ transition-metal catalysts (e.g., palladium or nickel complexes) in fluorination steps to minimize racemization .
- pH Monitoring : Maintain acidic conditions (pH 3–4) during hydrochloride salt formation to stabilize the stereochemistry .
Advanced Consideration : Post-synthesis analysis via chiral HPLC (e.g., using a Chiralpak® IA column) or circular dichroism (CD) spectroscopy is critical to confirm enantiomeric excess (>98%) .
What analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?
Methodological Answer:
- X-ray Powder Diffraction (XRPD) : Resolve crystallinity and polymorphic forms. Peaks at 2θ = 12.5°, 18.3°, and 24.7° are indicative of the hydrochloride salt’s crystalline lattice .
- NMR Spectroscopy : Use -NMR to confirm fluorine substitution at the 3-position and -NMR to verify piperidin-4-one backbone integrity .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization can differentiate between the free base (m/z 145.06) and hydrochloride salt (m/z 181.02) .
Advanced Consideration : Pair computational modeling (DFT calculations) with experimental data to validate electronic effects of fluorine substitution on reactivity .
How should researchers address contradictions in reported biological activity data for fluorinated piperidinones?
Methodological Answer:
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK-293, HepG2) to rule out cell-specific artifacts .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., defluorinated metabolites) that may confound activity results .
- Structural Analog Comparison : Compare activity against non-fluorinated analogs (e.g., 3-methyl-piperidin-4-one) to isolate fluorine’s contribution .
Advanced Consideration : Employ isothermal titration calorimetry (ITC) to quantify binding affinity differences between enantiomers, resolving discrepancies in receptor selectivity .
What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure. The compound’s GHS classification includes H315 (skin irritation) and H319 (eye damage) .
- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by 10% acetic acid wash to degrade residual hydrochloride .
- Waste Disposal : Hydrolyze waste under basic conditions (pH >10) to convert the compound into non-hazardous byproducts before disposal .
Advanced Consideration : Monitor airborne particulates via FTIR spectroscopy in real-time to ensure workplace exposure limits (<1 mg/m³) are maintained .
How can researchers ensure stability of this compound in long-term storage?
Methodological Answer:
- Storage Conditions : Store as aliquots in amber vials at -20°C under argon to prevent oxidation and hygroscopic degradation .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation (e.g., ketone reduction or fluorine loss) .
- Lyophilization : For aqueous solutions, lyophilize and reconstitute in anhydrous DMSO to extend shelf life .
Advanced Consideration : Use solid-state NMR to monitor crystallinity changes over time, correlating with chemical stability .
What experimental strategies are effective for studying the compound’s role in enzyme inhibition or receptor binding?
Methodological Answer:
- Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to quantify inhibition constants () for target enzymes like monoamine oxidases .
- Molecular Docking : Perform in silico docking (AutoDock Vina) with receptor structures (e.g., GPCRs) to predict binding modes of the (R)-enantiomer .
- Isotopic Labeling : Synthesize -labeled analogs for PET imaging to study in vivo biodistribution .
Advanced Consideration : Apply surface plasmon resonance (SPR) to measure real-time binding kinetics, differentiating between competitive and noncompetitive inhibition .
How can conflicting solubility data for this compound be resolved?
Methodological Answer:
- Solvent Screening : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) versus aqueous buffers (pH 1–13) to map pH-dependent solubility .
- Co-solvency Approach : Use ethanol-water mixtures (30–50% v/v) to enhance solubility while maintaining stability .
- Dynamic Light Scattering (DLS) : Measure particle size distribution in suspension to identify aggregation-driven insolubility .
Advanced Consideration : Apply Hansen solubility parameters (HSPs) to predict optimal solvent blends for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
